4-Methylbenzylamine

Catalog No.
S570830
CAS No.
104-84-7
M.F
C8H11N
M. Wt
121.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methylbenzylamine

CAS Number

104-84-7

Product Name

4-Methylbenzylamine

IUPAC Name

(4-methylphenyl)methanamine

Molecular Formula

C8H11N

Molecular Weight

121.18 g/mol

InChI

InChI=1S/C8H11N/c1-7-2-4-8(6-9)5-3-7/h2-5H,6,9H2,1H3

InChI Key

HMTSWYPNXFHGEP-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CN

Synonyms

((4-Methylphenyl)methyl)amine; (4-Methylphenyl)methanamine; NSC 66562; p-Methylbenzylamine; p-Methylbenzenemethanamine; p-Tolylmethanamine; p-Xylylamine;

Canonical SMILES

CC1=CC=C(C=C1)CN

The exact mass of the compound 4-Methylbenzylamine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 66562. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Benzylamines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Methylbenzylamine (CAS: 104-84-7) is a primary benzylic amine characterized by a methyl group at the para position of the aromatic ring. Functioning as a versatile building block, it possesses a pKa of approximately 9.21 and a boiling point near 195 °C, making it a stable, easily handled liquid under standard laboratory conditions . In industrial and advanced research procurement, it is primarily sourced as a highly reactive substrate for carbon capture and utilization (CCU) catalytic workflows, an organic spacer cation in the formulation of two-dimensional (2D) hybrid halide perovskite solar cells, and a precursor for asymmetric imine synthesis. The para-methyl substitution provides a specific steric and electronic profile that subtly enhances nucleophilicity and hydrophobicity compared to unsubstituted benzylamine, driving its selection in precision synthesis and materials engineering.

Procurement substitution of 4-methylbenzylamine with the cheaper, unsubstituted benzylamine or the more electron-rich 4-methoxybenzylamine often leads to process failure or degraded material performance. In heterogeneous catalysis, such as CO2-driven N-formylation, the lack of the electron-donating para-methyl group in benzylamine results in drastically lower conversion yields due to reduced nucleophilic attack efficiency [1]. In the synthesis of 2D perovskite solar cells, replacing 4-methylbenzylammonium with unsubstituted benzylammonium removes a critical hydrophobic barrier, rendering the resulting photovoltaic films highly susceptible to moisture degradation. Conversely, substituting with 4-methoxybenzylamine introduces excessive electron density that can rapidly over-oxidize in photocatalytic regimes or unfavorably shift the bandgap in optoelectronic applications, proving that the moderate inductive effect of the para-methyl group is functionally non-interchangeable [2].

Enhanced Substrate Conversion in CO2-Driven N-Formylation

In the evaluation of bifunctional heterogeneous Ru/POP catalysts for CO2 capture and utilization, the para-substitution of the benzylic amine significantly impacts formamide yield. Under standard conditions (100 °C, 3 MPa PCO2/PH2), 4-methylbenzylamine achieves a 55% yield of the corresponding formamide. In contrast, the unsubstituted baseline, benzylamine, alongside other primary amines like 1-heptanamine, only reaches yields of 30–36% [1]. This demonstrates that the electron-donating inductive effect of the para-methyl group sufficiently enhances the nucleophilicity of the amine to accelerate the N-formylation pathway without introducing excessive steric hindrance.

Evidence DimensionN-Formylation Product Yield
Target Compound Data55% yield (4-Methylbenzylamine)
Comparator Or Baseline30–36% yield (Benzylamine and aliphatic primary amines)
Quantified Difference52–83% relative increase in formamide yield
ConditionsRu-PPh3-SO3Na@POP catalyst, 100 °C, PCO2 = PH2 = 3 MPa, 24 h

Provides a highly reactive, benchmark-quality primary amine substrate for validating the efficiency of novel carbon capture and utilization (CCU) catalysts.

Controlled Oxidation Rates in Photocatalytic Heterocoupling

Synthesizing unsymmetrical imines via the oxidative cross-coupling of two different primary amines requires careful matching of their oxidation potentials. When paired with benzylamine over a silicate-supported anatase photocatalyst, 4-methylbenzylamine exhibits an optimal balance, yielding a nearly ideal 1:1:1:1 statistical distribution of homo- and hetero-coupled imines (with 95% total imine yield). Conversely, substituting with 4-methoxybenzylamine causes rapid, preferential oxidation to the aldehyde, severely skewing product distribution [1]. The mild electron-donating nature of the methyl group slightly accelerates the reaction relative to benzylamine (22% vs 28% self-coupling) without causing the runaway oxidation seen with methoxy-substituted analogs.

Evidence DimensionOxidation rate matching and heterocoupling distribution
Target Compound DataBalanced oxidation; ~1:1:1:1 product distribution (95% total yield)
Comparator Or Baseline4-Methoxybenzylamine (rapid over-oxidation to aldehyde; poor heterocoupling selectivity)
Quantified DifferencePrevents premature reactant depletion, enabling statistical cross-coupling
ConditionsTiO2-S photocatalyst, visible light irradiation, 24 h

Crucial for procurement in asymmetric synthesis workflows where matched electronic profiles are required to prevent side-reactions and over-oxidation.

Hydrophobic and Optoelectronic Tuning in 2D Hybrid Perovskites

In the fabrication of two-dimensional (2D) Ruddlesden-Popper perovskites, the choice of the organic spacer cation dictates both environmental stability and electronic band structure. Utilizing 4-methylbenzylammonium (MBA) as the spacer in (XBA)2PbI4 architectures introduces a hydrophobic para-methyl group that significantly impedes moisture ingress compared to the unsubstituted benzylammonium (BA) baseline [1]. Furthermore, unlike the strongly electron-donating 4-methoxybenzylammonium (MOBA) or the strongly withdrawing 4-(trifluoromethyl)benzylammonium (FMBA), MBA provides a moderate electronic delocalization capability along the organic chain, allowing for precise tuning of the quantum well dielectric confinement without destabilizing the crystal lattice[1].

Evidence DimensionSpacer cation hydrophobicity and electronic delocalization
Target Compound DataModerate electronic perturbation with enhanced moisture barrier (MBA)
Comparator Or BaselineBenzylamine (BA; lower moisture resistance) and 4-Methoxybenzylamine (MOBA; extreme electronic shift)
Quantified DifferenceOptimal balance of dielectric confinement and environmental stability
Conditions(XBA)2PbI4 2D hybrid perovskite synthesis via slow evaporation

Enables solar cell manufacturers to improve the long-term moisture stability of perovskite absorber layers without sacrificing critical optoelectronic properties.

Carbon Capture and Utilization (CCU) Workflows

Due to its superior nucleophilicity and optimized steric profile, 4-methylbenzylamine is the preferred primary amine substrate for benchmarking new heterogeneous catalysts (e.g., Ru/POP or Pd@POPs) in CO2-driven N-formylation. It consistently achieves higher conversion yields than unsubstituted benzylamine, making it ideal for validating industrial carbon valorization processes [1].

2D Hybrid Perovskite Solar Cell Manufacturing

In the fabrication of low-dimensional Ruddlesden-Popper perovskites, 4-methylbenzylammonium iodide serves as an essential organic spacer cation. The para-methyl group imparts a critical hydrophobic barrier that protects the inorganic lead-halide framework from moisture degradation, while offering more stable optoelectronic tuning than strongly electron-donating methoxy analogs [2].

Asymmetric Imine Synthesis via Photocatalysis

For the green synthesis of unsymmetrical imines via oxidative cross-coupling, 4-methylbenzylamine provides a highly controlled oxidation rate. Its balanced electronic profile prevents the rapid over-oxidation observed with 4-methoxybenzylamine, ensuring a reliable statistical distribution of cross-coupled products without premature reactant depletion [3].

XLogP3

1.3

Boiling Point

195.0 °C

LogP

1.46 (LogP)

Melting Point

12.5 °C

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

104-84-7

Wikipedia

1-(4-methylphenyl)methanamine

General Manufacturing Information

Benzenemethanamine, 4-methyl-: INACTIVE

Dates

Last modified: 08-15-2023
Ayme et al. A synthetic molecular pentafoil knot. Nature Chemistry, doi: 10.1038/nchem.1193, published online 6 November 2011 http://www.nature.com/nchem

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